Ethyl 5-acetyloxy-6-bromo-2-(diethylaminomethyl)-1-phenylindole-3-carboxylate;hydrochloride
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Overview
Description
Ethyl 5-acetyloxy-6-bromo-2-(diethylaminomethyl)-1-phenylindole-3-carboxylate;hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of functional groups such as acetyloxy, bromo, diethylaminomethyl, and carboxylate enhances its reactivity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-acetyloxy-6-bromo-2-(diethylaminomethyl)-1-phenylindole-3-carboxylate;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of various functional groups. Key steps include:
Formation of the Indole Core: This is achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination: The indole core is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo group at the 6-position.
Acetylation: The hydroxyl group at the 5-position is acetylated using acetic anhydride in the presence of a base like pyridine.
Esterification: The carboxyl group at the 3-position is esterified using ethanol and a strong acid like hydrochloric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-acetyloxy-6-bromo-2-(diethylaminomethyl)-1-phenylindole-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromo group, where nucleophiles like amines or thiols replace the bromine atom.
Hydrolysis: The ester and acetyloxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Amines, thiols, sodium iodide (NaI)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Oxo derivatives
Reduction: Alcohols
Substitution: Amino or thio derivatives
Hydrolysis: Carboxylic acid and alcohol
Scientific Research Applications
Ethyl 5-acetyloxy-6-bromo-2-(diethylaminomethyl)-1-phenylindole-3-carboxylate;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-acetyloxy-6-bromo-2-(diethylaminomethyl)-1-phenylindole-3-carboxylate;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to active sites, modulating the activity of enzymes or receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-acetyloxy-6-bromo-2-(dimethylaminomethyl)-1-methyl-1H-indole-3-carboxylate
- Ethyl 6-bromo-2-(bromomethyl)-5-methoxy-1-methyl-1H-indole-3-carboxylate
- 6-Bromo-4-(dimethylamino)methyl-5-hydroxy-1-methyl-2-(phenylthio)methyl-1H-indole-3-carboxylic acid ethyl ester
Uniqueness
Ethyl 5-acetyloxy-6-bromo-2-(diethylaminomethyl)-1-phenylindole-3-carboxylate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the diethylaminomethyl group, in particular, differentiates it from similar compounds and contributes to its unique pharmacological profile.
Properties
IUPAC Name |
ethyl 5-acetyloxy-6-bromo-2-(diethylaminomethyl)-1-phenylindole-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27BrN2O4.ClH/c1-5-26(6-2)15-21-23(24(29)30-7-3)18-13-22(31-16(4)28)19(25)14-20(18)27(21)17-11-9-8-10-12-17;/h8-14H,5-7,15H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPYHZOGRZHDHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C2=CC(=C(C=C2N1C3=CC=CC=C3)Br)OC(=O)C)C(=O)OCC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28BrClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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